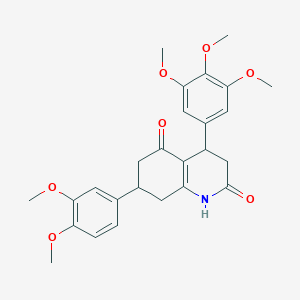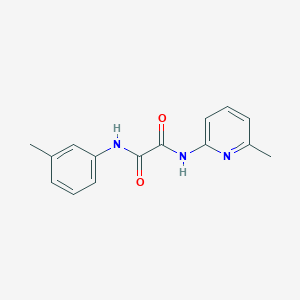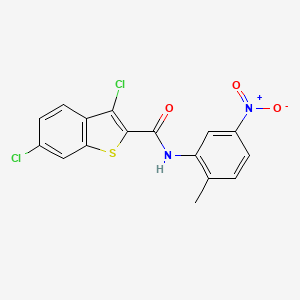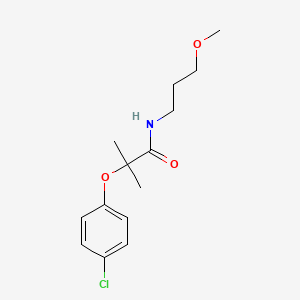![molecular formula C18H21NO3 B4542166 2-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4542166.png)
2-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
Overview
Description
2-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide, also known as MVE-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of arylacetamides and has gained significant attention due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is not fully understood, but it is believed to act by modulating the activity of various signaling pathways in the body. 2-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. In addition, 2-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide has been shown to modulate the activity of various neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth and proliferation of various cancer cell lines in vitro and in vivo. In addition, 2-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. In addition, it exhibits potent pharmacological properties, making it a useful tool for investigating various biological processes. However, 2-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide also has some limitations. It is relatively expensive compared to other compounds and may not be readily available in large quantities.
Future Directions
There are several future directions for the research on 2-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide. One potential area of investigation is its use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential area of investigation is its use in the treatment of various inflammatory and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide and to optimize its pharmacological properties for use in clinical applications.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent anti-inflammatory, analgesic, and anti-tumor properties. In addition, 2-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-16-9-7-14(8-10-16)13-18(20)19-12-11-15-5-3-4-6-17(15)22-2/h3-10H,11-13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKKPBCECNPMIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4542088.png)
![N-[3-(acetylamino)phenyl]-3-ethoxybenzamide](/img/structure/B4542092.png)
![3,5-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4542098.png)
![3-[(4-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4542104.png)
![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]pentanamide](/img/structure/B4542110.png)
![3,5-dihydroxy-N'-{3-methoxy-2-[(3-methoxybenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4542117.png)
![5-(3-methoxyphenyl)-2-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4542125.png)



![N-benzyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4542149.png)

![2-methoxy-N-{[2-(1-naphthylacetyl)hydrazino]carbonothioyl}benzamide](/img/structure/B4542186.png)
![3-{[4-(dimethylamino)benzylidene]amino}-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B4542193.png)